(4-Hydroxy-3-nitrophenyl)(pyridin-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Hydroxy-3-nitrophenyl)(pyridin-2-yl)methanone is an organic compound that features both a nitrophenyl and a pyridinyl group
Vorbereitungsmethoden
The synthesis of (4-Hydroxy-3-nitrophenyl)(pyridin-2-yl)methanone typically involves the reaction of 4-hydroxy-3-nitrobenzaldehyde with 2-pyridylmethanone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated under reflux for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified through recrystallization .
Analyse Chemischer Reaktionen
(4-Hydroxy-3-nitrophenyl)(pyridin-2-yl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Wissenschaftliche Forschungsanwendungen
(4-Hydroxy-3-nitrophenyl)(pyridin-2-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of (4-Hydroxy-3-nitrophenyl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group can form hydrogen bonds with biological molecules, influencing the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
(4-Hydroxy-3-nitrophenyl)(pyridin-2-yl)methanone can be compared with similar compounds such as:
(3-Nitrophenyl)(4-pyrimidin-2-yl)piperazino)methanone: This compound also contains a nitrophenyl group but has a piperazino and pyrimidinyl group instead of a pyridinyl group.
(2-Aminopyrimidin-4-yl)(pyridin-4-yl)methanone: This compound features an aminopyrimidinyl group and a pyridinyl group, differing in the position and type of substituents.
Eigenschaften
CAS-Nummer |
58283-12-8 |
---|---|
Molekularformel |
C12H8N2O4 |
Molekulargewicht |
244.20 g/mol |
IUPAC-Name |
(4-hydroxy-3-nitrophenyl)-pyridin-2-ylmethanone |
InChI |
InChI=1S/C12H8N2O4/c15-11-5-4-8(7-10(11)14(17)18)12(16)9-3-1-2-6-13-9/h1-7,15H |
InChI-Schlüssel |
DTTNPBNMFOIFKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC(=C1)C(=O)C2=CC(=C(C=C2)O)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.